3-anilino-N-(2,4-dichlorophenyl)acrylamide
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Overview
Description
3-anilino-N-(2,4-dichlorophenyl)acrylamide is a chemical compound with the molecular formula C15H12Cl2N2O and a molecular weight of 307.17 . It is also known by its synonyms 2-Propenamide, N-(2,4-dichlorophenyl)-3-(phenylamino)-, and (2E)-N-(2,4-dichlorophenyl)-3-(phenylamino)prop-2-enamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a propenamide backbone with a 2,4-dichlorophenyl group and a phenylamino group attached . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.Scientific Research Applications
Photocrosslinking Properties in Polymers
Photocrosslinking Properties : The compound 3-anilino-N-(2,4-dichlorophenyl)acrylamide and its derivatives exhibit photocrosslinking properties, which are crucial in negative photoresist materials. These polymers demonstrate excellent thermal stability and solubility in various solvents, showcasing their potential in photolithography applications (Selvam, Babu, & Nanjundan, 2005).
Non-Covalent Interaction and Molecular Docking
Non-Covalent Interaction Analysis : Detailed studies of 3-(2,6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach reveal intricate non-covalent interactions. These studies are essential in understanding molecular structures and reactivities, impacting fields like drug design and material science (Shukla, Chaudhary, & Pandey, 2020).
Antimicrobial Properties
Antimicrobial Applications : Certain acrylamide derivatives demonstrate significant antimicrobial activity against various microorganisms. This insight opens avenues for these compounds in the development of new antimicrobial agents and coatings, particularly in healthcare and material preservation (Tale & Jagtap, 2011).
Catalytic Coupling and Synthesis
Catalytic Carbonylative Coupling : Acrylamide derivatives are synthesized through processes like catalytic carbonylative coupling, indicating their significance in organic synthesis and potential applications in various industrial processes (Ali, El-Ghanam, Fettouhi, & Tijani, 2000).
Polymerization and Material Science
Polymerization Under Pressure : The study of acrylamide polymerization under pressure provides insights into the material properties and potential applications of polyacrylamide in industries like water treatment, agriculture, and more (Sharma, Murli, & Sharma, 2013).
Safety and Hazards
properties
IUPAC Name |
(E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-7-14(13(17)10-11)19-15(20)8-9-18-12-4-2-1-3-5-12/h1-10,18H,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMWAMYEQPHMN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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